molecular formula C7H12N2O2 B2536640 (3Ar,6ar)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid CAS No. 1932587-70-6

(3Ar,6ar)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B2536640
CAS No.: 1932587-70-6
M. Wt: 156.185
InChI Key: IWHRKKRPBCVDRT-KBTIHESUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aR)-Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a chiral, fused bicyclic pyrrolidine that serves as a versatile and privileged scaffold in modern medicinal chemistry, particularly in the development of novel central nervous system (CNS) therapeutics. Its significant research value stems from its use in creating potent and selective receptor antagonists. The octahydropyrrolo[3,4-c]pyrrole core is a key pharmacophoric element in designing histamine H3 receptor antagonists, which are investigated for the treatment of neurological disorders such as narcolepsy and attention deficit hyperactivity disorder . Furthermore, this rigid, three-dimensional structure is exploited in the synthesis of orexin receptor antagonists, a promising class of therapeutics for the treatment of insomnia . The carboxylic acid functional group provides a critical synthetic handle for further functionalization, allowing researchers to readily conjugate the core structure to other complex molecules or create amide and ester derivatives for structure-activity relationship (SAR) studies . Beyond its application in organic synthesis, this scaffold and its derivatives have been utilized to create metal complexes, such as with Pt(II) and Ni(II), which have shown potential for antimicrobial and antimycobacterial activity in biological studies . For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Properties

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6(11)7-3-8-1-5(7)2-9-4-7/h5,8-9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHRKKRPBCVDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,6ar)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3Ar,6ar)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3Ar,6ar)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is C9H14N2O2. It features a unique bicyclic structure that contributes to its reactivity and biological activity. The compound typically exists in a dihydrochloride salt form, enhancing its solubility for various applications.

Histamine Receptor Modulation

Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole compounds have been identified as ligands for histamine receptors, specifically H3 and H4 receptors. These receptors are implicated in various neurological and inflammatory conditions:

  • Histamine H3 Receptor : Compounds targeting this receptor may aid in treating cognitive disorders, obesity, and other CNS-related diseases such as Alzheimer's disease and schizophrenia .
  • Histamine H4 Receptor : These ligands are useful in treating inflammatory conditions including asthma, allergic rhinitis, and inflammatory bowel diseases .

Case Study: Histamine H3 Antagonists

A study demonstrated that octahydropyrrolo[3,4-c]pyrrole derivatives exhibit antagonist activity on histamine H3 receptors. These compounds showed promise in enhancing cognitive functions in animal models of cognitive impairment, suggesting potential therapeutic applications for memory-related disorders.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. This property is particularly relevant in the development of new antibiotics to combat resistant bacterial infections.

Synthesis of Polyfunctional Compounds

The compound serves as a versatile building block in organic synthesis:

  • It can be used in the synthesis of polyfunctional hexahydropyrrolo derivatives through a Hantzsch-type domino reaction. This method involves initial nucleophilic addition followed by intramolecular nucleophilic addition without recycling the imide cycle.

Case Study: Synthesis Pathways

A detailed examination of various synthesis pathways reveals that this compound can be transformed into diverse analogs with varying biological activities through palladium-catalyzed reactions under mild conditions.

Recent investigations have highlighted the potential of octahydropyrrolo compounds as scaffolds for developing selective nicotinic acetylcholine receptor ligands. These receptors play critical roles in neurodegenerative diseases and could be targeted for therapeutic interventions aimed at enhancing cognitive function or treating addiction disorders .

Mechanism of Action

The mechanism of action of (3Ar,6ar)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural uniqueness lies in its bicyclic framework. Key comparisons with related heterocycles include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
(3Ar,6ar)-Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid Octahydropyrrolo[3,4-c]pyrrole Carboxylic acid at 3a-position C₈H₁₂N₂O₂* ~184.20* Bicyclic, fully saturated, stereochemically constrained
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Carboxylic acid at 2-position C₈H₆N₂O₂ 162.15 Partially aromatic (pyridine ring), planar structure
(3Ar,6aR)-5-Methoxycarbonyl-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylic acid Furo[3,4-c]pyrrole Methoxycarbonyl and carboxylic acid C₉H₁₃NO₅ 215.20 Oxygen-containing fused ring, polar substituents
(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid Octahydropyrrolo[3,4-c]pyrrole Benzyloxy- and tert-butoxycarbonyl groups C₂₄H₃₁N₂O₆ 443.52 Bulky protecting groups, enhanced lipophilicity

Key Observations :

  • Aromaticity vs. Saturation : Pyrrolo[2,3-c]pyridine derivatives (e.g., 10a-c in ) retain aromaticity in the pyridine ring, enabling π-π stacking interactions, whereas the octahydropyrrolo[3,4-c]pyrrole core is fully saturated, favoring hydrophobic interactions .
  • Substituent Effects : Methoxycarbonyl and tert-butoxycarbonyl groups (e.g., in and ) modulate solubility and steric hindrance, impacting reactivity in downstream functionalization .
Physicochemical and Analytical Data

Comparative elemental analysis and spectroscopic data reveal trends:

Compound Elemental Analysis (C/H/N) MS Data Reference
Ethyl 5-(3-azidophenyl)pyrrole-3-carboxylate Calcd: C 73.57%, H 5.70%, N 13.20%; Found: C 73.27%, H 5.68%, N 13.25% m/z 454 (M⁺)
Pyrrolo[2,3-c]pyridine-2-carboxylic acid Not explicitly provided; literature consistency noted Not reported
(3aS,6aS)-Protected octahydropyrrolo[3,4-c]pyrrole Calcd: C 68.71%, H 4.88%, N 12.33%; Found: C 68.84%, H 4.86%, N 12.37% Not reported

Insights :

  • Elemental Composition : Nitrogen content in octahydropyrrolo[3,4-c]pyrrole derivatives (~12–13%) is lower than in pyrrolo[2,3-c]pyridines (~13–15%), reflecting differences in ring nitrogen counts .
  • Mass Spectrometry : High-resolution MS data for the target compound are absent in the evidence, but related analogs (e.g., m/z 454 in ) suggest robust fragmentation patterns characteristic of bicyclic pyrrolidines .

Biological Activity

(3Ar,6ar)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1932587-70-6
  • Molecular Weight: 156.18 g/mol
  • Structure: The compound exhibits a bicyclic structure that contributes to its biological activity.

Antagonistic Properties

Recent studies have highlighted the potential of this compound as a histamine H3 receptor antagonist . Histamine H3 receptors play a crucial role in modulating neurotransmitter release in the central nervous system. Antagonists of these receptors are being investigated for their therapeutic potential in treating various neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

  • Histamine H3 Receptor Interaction
    • A study demonstrated that the compound selectively binds to the histamine H3 receptor, inhibiting its activity. This interaction suggests that the compound may enhance neurotransmitter release, potentially improving cognitive functions in models of neurodegeneration .
  • Neuroprotective Effects
    • In vitro studies indicated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce cell death and promote cell survival in neuronal cell lines .

Toxicological Profile

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate:

  • Acute Toxicity: Classified as Category 4 for both oral and dermal exposure, indicating moderate toxicity .
  • Safety Data: Further studies are required to fully elucidate its safety profile in vivo.

Summary of Biological Activities

Activity TypeDescription
Histamine H3 Receptor AntagonismEnhances neurotransmitter release; potential treatment for neurological disorders.
NeuroprotectionReduces oxidative stress-induced neuronal damage; promotes cell survival.
Toxicological ClassificationModerate toxicity (Category 4) for oral and dermal exposure.

Q & A

Q. What are the common synthetic pathways for (3aR,6aR)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid, and what key reaction parameters influence yield and stereoselectivity?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of pyrrolidine precursors or catalytic hydrogenation of bicyclic intermediates. Critical parameters include:
  • Temperature control (e.g., low temperatures for stereoselective steps).
  • Catalyst selection (e.g., PtO₂ for hydrogenation to avoid over-reduction ).
  • Protecting groups (e.g., tert-butyl carbamates to stabilize reactive intermediates ).
    Example protocol:
StepReaction TypeConditionsYieldReference
1Cyclization0–5°C, NaNO₂/AcOH70–80%
2Hydrogenation40 psi H₂, PtO₂85%

Q. What spectroscopic techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., δ 2.56 ppm for methyl groups in bicyclic frameworks ).
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESIMS m/z 311.1 ).
  • X-ray crystallography : For absolute configuration determination (e.g., Acta Cryst. data ).
  • HPLC : Purity assessment (e.g., 97.34% purity achieved ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer:
  • Experimental variables : Compare assay conditions (e.g., cell lines, concentrations). For example, neuroprotective effects may vary with neuronal model systems .
  • Structural analogs : Test derivatives (e.g., tert-butyl or benzyl-substituted variants) to isolate activity contributions from the bicyclic core .
  • Data normalization : Use internal controls (e.g., reference compounds like rac-tert-butyl derivatives ) to standardize activity metrics.

Q. What methodological approaches are employed to study the compound’s interactions with neurotransmitter systems or cellular pathways?

  • Methodological Answer:
  • Pharmacological assays : Measure binding affinity to receptors (e.g., GPCRs) using radioligand displacement .
  • Molecular docking : Simulate interactions with protein targets (e.g., neurotransmitter transporters) using software like AutoDock Vina .
  • Kinetic studies : Monitor time-dependent inhibition (e.g., IC₅₀ shifts in enzyme assays ).

Q. What are the challenges in achieving high enantiomeric purity during synthesis, and what strategies are effective?

  • Methodological Answer:
  • Challenges : Racemization during acidic/basic workup; steric hindrance in bicyclic systems .
  • Solutions :
  • Chiral resolution : Use chiral amines or chromatography (e.g., (4aS,7aS)-tert-butyloctahydro derivatives ).
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) for stereocontrolled cyclization .
    Example enantiomeric excess (ee) optimization:
Catalystee (%)Conditions
PtO₂85H₂, 40 psi
BINAP/Pd92Room temp

Data Contradiction Analysis

Q. How should discrepancies in reported reaction yields for similar bicyclic pyrrolidine derivatives be addressed?

  • Methodological Answer:
  • Reproducibility checks : Validate protocols (e.g., NaNO₂/AcOH ratios in diazotization ).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidation in quinoline derivatives ).
  • Cross-study comparison : Adjust for solvent polarity (e.g., DMSO vs. THF) and catalyst aging .

Key Research Gaps

  • Mechanistic studies : Limited data on the compound’s metabolism or off-target effects .
  • In vivo models : Most studies focus on in vitro assays; animal models are needed for pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.